molecular formula C16H15N3O2S B320926 N-[[[(2-methylphenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]benzamide

N-[[[(2-methylphenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]benzamide

Cat. No.: B320926
M. Wt: 313.4 g/mol
InChI Key: PRTMXUMLGYLWPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[[(2-methylphenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]benzamide is a member of benzoic acids.

Scientific Research Applications

Anticancer Activity

Antibacterial and Antioxidant Activity

  • Horishny, V. & Matiychuk, V. (2020) in the "Russian Journal of Organic Chemistry" described the green synthesis of N-benzamides, focusing on environmentally friendly methodologies.

Carbonic Anhydrase Inhibitors

  • A study on benzamide derivatives as carbonic anhydrase inhibitors was presented by Tuğrak, M., Gul, H., Demir, Y., & Gulcin, I. (2020) in "Archiv der Pharmazie," highlighting their potential in treating conditions like glaucoma.

Electrophysiological Activity

Helicobacter Pylori Agents

Antibacterial and Antifungal Activities

  • Patel, H. S. & Patel, S. J. (2010) in "Phosphorus, Sulfur, and Silicon and the Related Elements" evaluated the antibacterial and antifungal activities of synthesized benzamide derivatives.

Antifungal Activity

Properties

Molecular Formula

C16H15N3O2S

Molecular Weight

313.4 g/mol

IUPAC Name

N-[[(2-methylbenzoyl)amino]carbamothioyl]benzamide

InChI

InChI=1S/C16H15N3O2S/c1-11-7-5-6-10-13(11)15(21)18-19-16(22)17-14(20)12-8-3-2-4-9-12/h2-10H,1H3,(H,18,21)(H2,17,19,20,22)

InChI Key

PRTMXUMLGYLWPX-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=S)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[[[(2-methylphenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]benzamide
Reactant of Route 2
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N-[[[(2-methylphenyl)-oxomethyl]hydrazo]-sulfanylidenemethyl]benzamide

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